REACTION_CXSMILES
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[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:13][CH2:14][C:15]#[N:16]>>[C:14]([CH2:15][NH:16][C:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])#[N:13]
|
Name
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|
Quantity
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0.1 g
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Type
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reactant
|
Smiles
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C(CCCCCCCCC)(=O)O
|
Name
|
|
Quantity
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0.065 g
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Type
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reactant
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Smiles
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NCC#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title product was purified with flash chromatography
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Type
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CUSTOM
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Details
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to yield 0.104 g (0.38 mmols)
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Name
|
|
Type
|
|
Smiles
|
C(#N)CNC(CCCCCCCCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |